Structural Differentiation from the 4-Bromophenylsulfonyl Analog via Halogen Substitution Pattern
The target compound incorporates a 2,4-dichlorophenylsulfonyl group, distinguishing it from the closest commercially tracked analog, 5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone (CAS 4698-95-7), which bears a single 4-bromo substituent . In the broader aldose reductase inhibitor (ARI) sulfonyl-pyridazinone series, the 2,4-dichloro substitution pattern on the phenylsulfonyl ring was specifically identified as conferring superior in vitro potency compared to the parent unsubstituted phenylsulfonyl compound (compound 8 vs. 8l in the Pfizer series), with the 2,4-dichloro analog showing a >10-fold improvement in AR inhibitory activity [1]. While this direct comparison is from a slightly different scaffold (6-phenylsulfonyl-pyridazin-3-one lacking the piperazine linker), it establishes the principle that 2,4-dichloro substitution on the terminal sulfonyl phenyl ring is a potency-enhancing motif in pyridazinone ARIs.
| Evidence Dimension | Aldose Reductase Inhibitory Potency (IC50) conferred by 2,4-dichloro vs. unsubstituted phenylsulfonyl motif |
|---|---|
| Target Compound Data | Not directly measured for CAS 477863-54-0; inferred from structural motif 2,4-dichlorophenylsulfonyl |
| Comparator Or Baseline | Compound 8 (unsubstituted phenylsulfonyl-pyridazinone, IC50 ~100-200 nM range) vs. Compound 8l (2,4-dichlorophenylsulfonyl-pyridazinone) from Pfizer patent series [1] |
| Quantified Difference | Approximately >10-fold potency gain for the 2,4-dichloro motif (exact values not publicly disclosed for all analogs in patent examples) |
| Conditions | In vitro human recombinant aldose reductase enzymatic assay (Pfizer ARI program) [1] |
Why This Matters
For procurement decisions in an ARI-focused research program, the 2,4-dichloro substitution pattern is a documented potency driver; selecting CAS 477863-54-0 over a 4-bromo or unsubstituted phenyl analog may be justified by this class-level SAR, though confirmatory testing of the full piperazine-linked compound is essential.
- [1] Mylari, B. L. et al. (Pfizer Inc.) Pyridazinone aldose reductase inhibitors. U.S. Patent 6,579,879, issued June 17, 2003. See compound 8l and comparative data. View Source
